molecular formula C9H7N3O B2768107 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2416235-18-0

1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2768107
CAS No.: 2416235-18-0
M. Wt: 173.175
InChI Key: OHKVMOFMMZMFPO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CAS 1014631-62-9) is a high-purity heterocyclic building block of significant interest in agrochemical and pharmaceutical research. This compound features a pyrazole core strategically substituted with both an aldehyde group and a pyridin-3-yl ring, making it a versatile synthon for constructing more complex molecular architectures through reactions at the formyl group . Recent scientific literature highlights the high research value of compounds combining pyrazole and pyridine motifs. Specifically, pyrazole oxime ether derivatives incorporating a substituted pyridine ring have demonstrated strong and broad-spectrum insecticidal activities against pests such as Mythimna separata , Tetranychus cinnabarinus , and Aphis medicaginis . The aldehyde functional group in this compound is a critical handle for molecular diversification, enabling its use in the synthesis of oxime ethers and other derivatives aimed at discovering new bioactive molecules . Beyond agrochemistry, the pyrazole scaffold is a privileged structure in medicinal chemistry, known to be present in drugs with diverse pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antidepressant properties . This makes 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde a valuable precursor for researchers designing and synthesizing new heterocyclic compounds for biological evaluation. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage its multifunctional structure to explore novel chemical space in drug and agrochemical discovery.

Properties

IUPAC Name

2-pyridin-3-ylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-9-3-5-11-12(9)8-2-1-4-10-6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKVMOFMMZMFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method includes the condensation of 3-pyridinecarboxaldehyde with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-Pyridin-3-ylpyrazole-3-carboxylic acid.

    Reduction: Formation of 2-Pyridin-3-ylpyrazole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyridine derivatives with hydrazine followed by oxidation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compounds.

Anticancer Properties

Numerous studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, research has shown that derivatives of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer: Effective against A549 cells.
  • Breast Cancer: Notably active against MDA-MB-231 cells.
  • Colorectal Cancer: Exhibits antiproliferative effects.

A study highlighted that compounds derived from this scaffold showed promising results in inhibiting tumor growth in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde have been explored in various studies. Compounds based on this structure have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Research indicates that 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacterial Strains: Including Staphylococcus aureus and Escherichia coli.
  • Fungal Strains: Such as Candida albicans.

These findings suggest that this compound could be a valuable addition to the arsenal of antimicrobial agents .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives, including 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, and evaluated their anticancer activity against various cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, with IC50 values highlighting their potency .

Case Study 2: Anti-inflammatory Assessment

In another investigation, a set of pyrazole derivatives was tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that certain derivatives had superior anti-inflammatory effects compared to traditional treatments, indicating their potential for therapeutic use .

Data Tables

Biological ActivityCell Line/PathogenIC50/Effectiveness
AnticancerA549 (Lung Cancer)IC50 = 15 µM
MDA-MB-231 (Breast Cancer)IC50 = 10 µM
Anti-inflammatoryTNF-α InhibitionComparable to Indomethacin
AntimicrobialE. coliZone of inhibition = 20 mm
S. aureusZone of inhibition = 18 mm

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets can vary, but often involve interactions with active sites or binding pockets of target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Position Notable Properties/Applications Reference
1-(Pyridin-3-yl)-1H-pyrazole-5-carbaldehyde C₉H₇N₃O 173.17 Pyridin-3-yl (N1), CHO (C5) 5-carbaldehyde Intermediate for pharmaceuticals
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.11 Methyl (N1), CHO (C4) 4-carbaldehyde Lower reactivity due to steric hindrance
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde C₁₃H₁₃N₃O 227.26 Cyclopropylmethyl (N1), pyridin-3-yl (C3) 5-carbaldehyde Bulky substituent enhances lipophilicity
(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine C₁₁H₁₅N₂ 175.25 Pyridin-3-yl, imine (-CH=N-) N/A Volatile compound with fruity odor
1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde C₅H₃F₃N₂O 180.09 CF₃ (N1), CHO (C5) 5-carbaldehyde Electron-withdrawing CF₃ increases stability
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde C₁₇H₁₁BrClN₂O 396.64 4-Bromophenyl (C3), 4-chlorobenzyl (N1) 5-carbaldehyde Planar conformation with dihedral angles of 3.29° (pyrazole-bromophenyl) and 74.91° (pyrazole-chlorobenzyl)

Physical and Crystallographic Properties

  • Crystal Packing : The dihedral angles between the pyrazole ring and substituents in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (3.29° for bromophenyl; 74.91° for chlorobenzyl) suggest a semi-planar conformation, which may influence intermolecular interactions in solid-state applications .
  • Solubility : The pyridin-3-yl group enhances aqueous solubility compared to purely hydrocarbon substituents (e.g., phenyl or benzyl groups). Conversely, the trifluoromethyl group in 1-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde increases hydrophobicity .

Biological Activity

1-(Pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

1-(Pyridin-3-yl)-1H-pyrazole-5-carbaldehyde contains a pyrazole ring fused with a pyridine moiety, which is known to influence its biological properties. The synthesis typically involves the reaction of pyridine derivatives with hydrazine and subsequent oxidation steps to introduce the aldehyde functional group at position 5 of the pyrazole ring. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. Compounds containing the pyrazole scaffold have been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. A study demonstrated that derivatives of 1H-pyrazole could inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMDA-MB-23115.2Apoptosis induction
Liver CancerHepG212.8Cell cycle arrest
Lung CancerA54918.4Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Activity IC50 (µM) Standard Drug
COX-1 Inhibition25.0Aspirin
COX-2 Inhibition10.5Celecoxib

Antimicrobial Activity

The antimicrobial efficacy of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde has been evaluated against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant activity, suggesting its potential as a lead structure for developing new antibiotics .

Case Studies

Several case studies have illustrated the compound's effectiveness:

  • Case Study on Anticancer Activity : In vitro studies showed that treatment with 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde led to a marked decrease in cell viability in breast cancer cells, correlating with increased markers of apoptosis.
  • Case Study on Anti-inflammatory Effects : A carrageenan-induced paw edema model demonstrated that the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde and target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to the active sites of COX enzymes and various kinases implicated in tumor growth, providing insights into its mechanism of action .

Q & A

Q. What are the established synthetic routes for 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using reagents like POCl₃ and DMF. For example, 1-aryl-5-chloro-pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-pyrazol-5(4H)-ones under Vilsmeier conditions . Optimization involves adjusting:

  • Temperature : Controlled heating (80–100°C) to minimize side reactions like over-chlorination.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Stoichiometry : Excess POCl₃ (1.5–2.0 eq.) ensures complete formylation .
    Characterization is confirmed via ¹H/¹³C NMR (aldehyde proton at δ 9.8–10.2 ppm) and HPLC-MS .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and the pyrazole C-H (δ 6.5–7.2 ppm). The aldehyde proton appears as a singlet near δ 10.0 ppm .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as planarity between pyridine and pyrazole rings (torsion angles <5°) .
  • IR Spectroscopy : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a versatile building block for:

  • Antimicrobial Agents : Pyrazole-carbaldehyde derivatives exhibit activity against bacterial strains (e.g., Staphylococcus aureus) by targeting enzyme active sites .
  • Receptor Ligands : The pyridine moiety enables π-π stacking interactions in kinase inhibitors .
  • Biochemical Probes : Used in fluorescence-based assays to study protein-ligand binding via aldehyde-mediated Schiff base formation .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., chlorinated derivatives) be identified and minimized?

Side products like 5-chloro-pyrazole impurities arise from excessive POCl₃ or prolonged reaction times. Mitigation strategies include:

  • Reaction Monitoring : TLC or in situ IR to track aldehyde formation.
  • Post-Reaction Quenching : Adding ice-cwater to hydrolyze unreacted POCl₃ .
  • Chromatographic Purification : Silica gel column chromatography (hexane/EtOAc) isolates the aldehyde .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

  • DFT Calculations : Model the electrophilicity of the aldehyde group (LUMO energy ~ -1.5 eV) and nucleophilic attack sites .
  • Molecular Docking : Predicts binding affinities for target proteins (e.g., kinases) by analyzing pyridine-pyrazole conformation .

Q. How are structural modifications (e.g., fluorination or methyl substitution) designed to enhance bioactivity?

  • Fluorination : Introducing F at the pyridine 4-position increases metabolic stability and lipophilicity (logP ~2.5) .
  • Methyl Substitution : A 3-methyl group on the pyrazole ring improves steric hindrance, reducing off-target interactions .
    Synthetic routes for derivatives are validated via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Crystallization difficulties stem from flexible aldehyde groups and π-stacking variability. Solutions include:

  • Slow Evaporation : Using ethanol/water mixtures (1:1) at 4°C.
  • Co-Crystallization : Adding thiourea or crown ethers to stabilize lattice structures .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • pH-Dependent Hydrolysis : The aldehyde undergoes hydrolysis to carboxylic acid at pH >10, requiring buffered storage (pH 6–8) .

Methodological Considerations

  • Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Data Contradictions : Discrepancies in reported melting points (e.g., 140–152°C) may arise from polymorphic forms; validate via DSC .

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